

1H,1H-Pentadecafluoro-1-octanol CAS number 307-30-2 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1H,1H-Pentadecafluoro-1-octanol**

Cat. No.: **B1583753**

[Get Quote](#)

An In-Depth Technical Guide to **1H,1H-Pentadecafluoro-1-octanol** (CAS 307-30-2)

Introduction

1H,1H-Pentadecafluoro-1-octanol, identified by CAS number 307-30-2, is a highly fluorinated long-chain alcohol. Its structure, featuring a saturated perfluorinated heptyl group attached to a primary alcohol, imparts unique physicochemical properties that are highly sought after in various advanced material applications. This guide provides a comprehensive overview of its chemical and physical characteristics, spectral properties, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development and material science. The combination of a hydrophobic and lipophobic fluoroalkyl "tail" and a hydrophilic hydroxyl "head" group makes it a valuable intermediate in the synthesis of specialized surfactants, coatings, and other high-performance materials.

Chemical Identity and Molecular Structure

Correctly identifying a chemical is the foundation of all scientific work. The following identifiers and structural information define **1H,1H-Pentadecafluoro-1-octanol**.

- CAS Number: 307-30-2[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- EC Number: 206-197-1[\[5\]](#)[\[6\]](#)

- Synonyms: 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluoro-1-octanol, 1H,1H-Perfluoro-1-octanol[1][3][4]
- Molecular Formula: C₈H₃F₁₅O[3][4][7]
- Molecular Weight: 400.08 g/mol [4][6]
- IUPAC Name: 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-ol[4][5]

The structure consists of a seven-carbon perfluorinated chain linked to a methylene group, which is in turn bonded to a hydroxyl group.

Caption: Chemical structure of **1H,1H-Pentadecafluoro-1-octanol**.

Physicochemical Properties

The properties of this compound are dominated by its extensive fluorination. The high electronegativity of fluorine atoms creates strong C-F bonds and reduces the polarizability of the molecule, leading to its characteristic low surface energy and chemical stability.

Property	Value	Source(s)
Appearance	White solid / crystals	[1][8]
Odor	Odorless	[1]
Melting Point	43 - 47 °C (109.4 - 116.6 °F)	[1][2][7]
Boiling Point	163 - 166 °C (at 760 mmHg)	[2][3][6]
100 - 102 °C (at 100 hPa)	[1][8]	
Flash Point	> 150 °C (> 302 °F)	[1]
Solubility	Insoluble in water	[8]
Molecular Weight	400.08 g/mol	[4][6]

Spectral Data and Analysis

Spectroscopic analysis is essential for confirming the structure and purity of **1H,1H-Pentadecafluoro-1-octanol**. The key expected features are outlined below.

- Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying functional groups. For this molecule, the most prominent absorption bands would be a broad peak in the $3400\text{-}3200\text{ cm}^{-1}$ region, characteristic of the O-H stretching vibration of the alcohol group, and very strong, complex absorptions in the $1300\text{-}1000\text{ cm}^{-1}$ region, which are indicative of C-F bond stretching.[9]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: In a ^1H NMR spectrum, the two protons of the methylene group (-CH₂OH) are expected to produce a triplet signal due to coupling with the adjacent fluorinated carbon. The single proton of the hydroxyl group (-OH) would typically appear as a broad singlet, the chemical shift of which can vary with concentration and solvent.
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.[9][10] The NIST Chemistry WebBook provides mass spectrum data for this compound, which is crucial for structural elucidation.[4] The molecular ion peak $[\text{M}]^+$ would be observed at m/z 400.

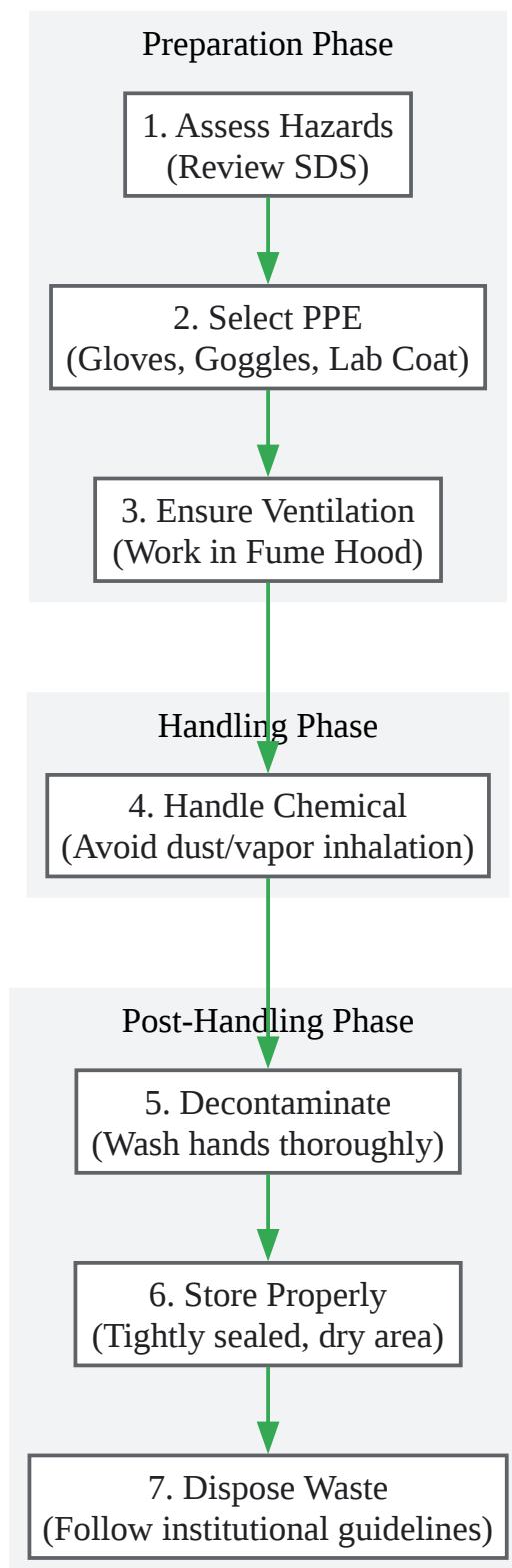
Applications in Research and Industry

The unique surface-active properties derived from the fluorinated alkyl chain make this compound a critical component in several high-technology fields.

- Specialized Surfactants and Coatings: Its highly fluorinated structure provides both water and oil repellency (hydrophobicity and oleophobicity).[7] This makes it a key ingredient in the production of surface treatments for textiles, leather, and paper, imparting superior stain resistance and durability.[7]
- Firefighting Foams: It is utilized in the formulation of high-performance aqueous film-forming foams (AFFF). These foams are effective in suppressing fires involving flammable liquids by creating a thin, durable film that separates the fuel from oxygen.[7]
- Electronics and Photolithography: In the electronics industry, it serves as a wetting agent in photolithography processes and is used in the development of anti-reflective coatings.[7] Its ability to lower surface tension is critical for these precision applications.

- Fluorous Chemistry: It is a building block in fluorous chemistry, a concept used to simplify the purification of reaction products in organic synthesis.

Safety, Handling, and Toxicology


As a laboratory chemical, **1H,1H-Pentadecafluoro-1-octanol** requires careful handling to minimize exposure and ensure safety. It is classified as hazardous, causing skin, eye, and respiratory irritation.[2][5]

Hazard Identification

- GHS Classification: Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation.[2][5]
- Signal Word: Warning[1]
- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

Safe Handling Workflow

Adherence to a systematic safety protocol is crucial when working with this compound.

[Click to download full resolution via product page](#)

Caption: Standard laboratory workflow for handling hazardous chemicals.

First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[11][12]
- Skin Contact: Immediately remove all contaminated clothing and wash the affected area thoroughly with soap and water.[11][12]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[2][5][11]
- Ingestion: Rinse mouth. Do not induce vomiting. Call a physician or poison control center if you feel unwell.[11][12]

Storage and Stability

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][13] Recommended storage is often at room temperature or refrigerated (2-8 °C).[7][12]
- Incompatibilities: Avoid contact with strong bases and strong oxidizing agents.[1][13]
- Hazardous Decomposition: Hazardous combustion products may include carbon monoxide, carbon dioxide, and hydrogen fluoride gas.[8][12]

Toxicological Profile

Comprehensive toxicological data, such as LD50/LC50 values, are not readily available.[8] The compound is not listed as a carcinogen by IARC, ACGIH, NTP, or California Proposition 65.[2][8] However, the absence of data necessitates handling it with the assumption that it may have uncharacterized chronic effects.

Environmental Considerations

1H,1H-Pentadecafluoro-1-octanol is a member of the broad class of per- and polyfluoroalkyl substances (PFAS). While specific environmental fate and transport data for this compound are limited, the general class of PFAS is known for its environmental persistence.[14] Fluorotelomer alcohols can be precursors to persistent perfluoroalkyl acids (PFAAs) in the environment.[14]

Understanding the potential for biotransformation and long-range transport is an active area of environmental research for all PFAS compounds.[14]

Conclusion

1H,1H-Pentadecafluoro-1-octanol (CAS 307-30-2) is a specialty chemical whose value is intrinsically linked to its unique properties conferred by extensive fluorination. Its utility as a precursor for high-performance surfactants and repellent coatings is well-established in industrial and research settings. For scientists and professionals, a thorough understanding of its physicochemical properties, coupled with strict adherence to safety and handling protocols, is paramount for its effective and responsible use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 4. 1-Octanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro- [webbook.nist.gov]
- 5. cpachem.com [cpachem.com]
- 6. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluoro-1-octanol 98 307-30-2 [sigmaaldrich.com]
- 7. 1H,1H-Pentadecafluoro-1-octanol [myskinrecipes.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. carlroth.com [carlroth.com]

- 13. fishersci.com [fishersci.com]
- 14. enviro.wiki [enviro.wiki]
- To cite this document: BenchChem. [1H,1H-Pentadecafluoro-1-octanol CAS number 307-30-2 properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583753#1h-1h-pentadecafluoro-1-octanol-cas-number-307-30-2-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com